3,3-Difluoropropan-1-OL

Beschreibung

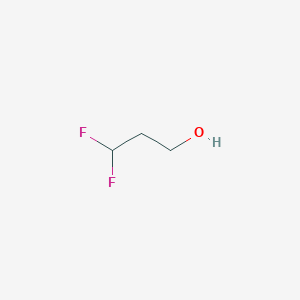

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3-difluoropropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2O/c4-3(5)1-2-6/h3,6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLMUTXYDLKTQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-52-9 | |

| Record name | 3,3-difluoropropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3,3-Difluoropropan-1-ol: A Strategic Fluorinated Synthon in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms is a proven tactic for modulating a drug candidate's physicochemical and pharmacokinetic profiles. Among the various fluorinated building blocks, 3,3-difluoropropan-1-ol (CAS: 461-52-9) has emerged as a highly versatile synthon.

As an application scientist who has guided numerous lead optimization campaigns, I frequently recommend the 3,3-difluoropropyl moiety as a bioisostere for alkyl ethers or standard propyl chains. The terminal gem-difluoro group profoundly alters the lipophilicity (logP), metabolic stability, and conformational preferences of the parent molecule without introducing excessive steric bulk. This whitepaper provides an in-depth technical analysis of the chemical properties, mechanistic utility, and field-proven synthetic protocols for utilizing 3,3-difluoropropan-1-ol in drug development.

Chemical Structure & Physicochemical Properties

The utility of 3,3-difluoropropan-1-ol stems directly from its unique electronic distribution. The strong electron-withdrawing effect of the two fluorine atoms at the C3 position exerts a significant inductive pull across the carbon backbone. This inductive effect subtly lowers the pKa of the C1 hydroxyl group compared to a standard propanol, altering its reactivity profile during activation steps.

Furthermore, the terminal −CHF2 group acts as a weak hydrogen bond donor, which can engage in favorable interactions within target protein binding pockets—a feature not present in fully fluorinated −CF3 groups [1].

Table 1: Fundamental Physicochemical Properties

Data aggregated from standardized chemical databases and supplier specifications [1, 2].

| Property | Value | Clinical / Synthetic Relevance |

| CAS Number | 461-52-9 | Standard identifier for procurement. |

| Molecular Formula | C3H6F2O | Low molecular weight (96.08 g/mol ) ensures high atom economy. |

| Boiling Point | ~28 °C (at 12 Torr) | Volatile under high vacuum; requires careful solvent removal during workup. |

| Density | 1.106 ± 0.06 g/cm³ | Higher density than standard aliphatic alcohols due to fluorine mass. |

| Appearance | Colorless liquid | Easily handled via standard syringe techniques. |

| SMILES | C(CO)C(F)F | Essential for computational docking and logP predictions. |

Mechanistic Role in Drug Development

When optimizing a lead compound, metabolic liability is often a primary hurdle. Aliphatic chains are highly susceptible to cytochrome P450 (CYP)-mediated oxidation. By substituting a standard propyl chain or an ether linkage with a 3,3-difluoropropyl group, chemists can achieve a self-validating system of optimization:

-

Metabolic Shielding: The strong C-F bonds (approx. 116 kcal/mol) at the terminal carbon block ω -oxidation, while the electron-withdrawing nature of the fluorines deactivates the adjacent CH2 groups against ω -1 oxidation.

-

Lipophilicity Tuning: The gem-difluoro group increases the lipophilicity of the molecule, enhancing membrane permeability and oral bioavailability without the extreme lipophilicity penalty often associated with perfluorinated chains.

-

Receptor Affinity: The −CHF2 proton can act as a polarized hydrogen bond donor. In target-based drug design, this can lock the molecule into a specific conformation within the active site, increasing target residence time.

Recent patent literature highlights its use in the synthesis of pyrimidin-2-yl sulfonamide derivatives targeting G-protein coupled receptors (GPCRs), where the 3,3-difluoropropoxy group directly contributed to enhanced receptor modulation and metabolic stability [3].

Synthetic Applications & Experimental Protocols

To append the 3,3-difluoropropyl group onto a drug scaffold (typically via SN2 displacement onto a heteroatom), the C1 hydroxyl group must first be converted into a good leaving group. While Mitsunobu conditions are possible, the electron-withdrawing nature of the fluorine atoms subtly reduces the nucleophilicity of the intermediate alkoxide. In my experience, pre-activation to a tosylate or triflate provides a highly reactive, isolable electrophile that drives SN2 displacement with challenging heterocyclic nucleophiles with far greater reliability.

Workflow Visualization

Caption: Synthetic workflow for incorporating the 3,3-difluoropropyl moiety into drug scaffolds.

Protocol 1: Synthesis of 3,3-Difluoropropyl 4-Methylbenzenesulfonate (Tosylation)

This protocol is adapted from validated pharmaceutical patent methodologies [3] and optimized for bench-scale reliability.

Causality & Rationale: Triethylamine ( Et3N ) is utilized not just as an acid scavenger, but to generate the highly reactive sulfonylammonium intermediate from p-toluenesulfonyl chloride (TsCl). Dichloromethane (DCM) is chosen as the solvent because it solubilizes the reagents while maintaining a low freezing point, allowing the reaction to be initiated at 0 °C to prevent exothermic side reactions.

Step-by-Step Procedure:

-

Preparation: Flame-dry a 100 mL round-bottom flask under an inert nitrogen atmosphere.

-

Reagent Charging: Add 3,3-difluoropropan-1-ol (1.3 g, 13.53 mmol) and anhydrous dichloromethane (40 mL) to the flask [3].

-

Base Addition: Inject triethylamine (4.7 mL, 33.83 mmol, 2.5 eq.) via syringe. Stir the mixture and cool to 0 °C using an ice-water bath.

-

Electrophile Addition: Slowly add p-toluenesulfonyl chloride (3.13 g, 16.24 mmol, 1.2 eq.) in small portions over 10 minutes to control the exotherm.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 4 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 3:1, visualizing with KMnO4 stain).

-

Quenching & Workup: Pour the reaction mixture into saturated aqueous NaHCO3 (50 mL) to quench unreacted TsCl. Extract the aqueous layer with ethyl acetate (2 × 50 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Crucial Note: Do not exceed 35 °C on the rotary evaporator water bath, as the resulting tosylate possesses moderate volatility.

Protocol 2: Nucleophilic Alkylation of a Heterocyclic Scaffold

Once the tosylate is isolated, it serves as a robust alkylating agent.

Step-by-Step Procedure:

-

Dissolve the target heterocyclic scaffold (e.g., a pyrimidin-2-yl derivative) (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

-

Add a strong, non-nucleophilic base such as Potassium Carbonate ( K2CO3 ) or Cesium Carbonate ( Cs2CO3 ) (2.0 eq.). Stir for 15 minutes at room temperature to deprotonate the target nucleophile.

-

Add the 3,3-difluoropropyl tosylate (1.2 eq.) and heat the mixture to 60–80 °C for 8–12 hours.

-

Quench with water, extract with ethyl acetate, and purify via flash column chromatography.

Analytical Characterization

Validating the successful incorporation of the 3,3-difluoropropyl group requires precise NMR interpretation. The presence of the gem-difluoro group results in distinct spin-spin splitting patterns due to 1H−19F and 13C−19F coupling.

Table 2: Expected NMR Spectral Data for 3,3-Difluoropropan-1-ol

Note: Chemical shifts ( δ ) are approximate and recorded in CDCl3 [4].

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity & Coupling | Assignment |

| 1H NMR | ~5.95 | tt ( 2JH−F ≈ 56 Hz, 3JH−H ≈ 4.5 Hz) | Terminal −CHF2 proton. The massive 56 Hz coupling is the hallmark of the gem-difluoro system. |

| 1H NMR | ~3.80 | t ( 3JH−H ≈ 6.0 Hz) | −CH2−OH protons. |

| 1H NMR | ~2.15 | m (complex multiplet) | Internal −CH2− protons, split by both adjacent protons and fluorines. |

| 19F NMR | ~ -115.0 | dt ( 2JF−H ≈ 56 Hz, 3JF−H ≈ 17 Hz) | The two equivalent fluorine atoms. |

| 13C NMR | ~117.0 | t ( 1JC−F ≈ 238 Hz) | Terminal carbon attached to the fluorines. |

Expert Insight: When analyzing the 13C NMR of your final drug candidate, always look for the massive triplet at ~117 ppm ( 1JC−F > 230 Hz). If this triplet is missing, the difluoromethyl group has likely undergone undesired hydrolysis or elimination during harsh basic coupling conditions.

References

-

PubChem . "3,3-Difluoropropan-1-ol | C3H6F2O | CID 17775566." National Center for Biotechnology Information. Available at:[Link]

- Galley, G. et al. "Pyrimidin-2-yl sulfonamide derivatives." US Patent 20240025883A1, published January 25, 2024.

An In-Depth Technical Guide to the Safe Handling of 3,3-Difluoropropan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoropropan-1-ol (CAS No. 461-52-9) is a valuable fluorinated building block in medicinal chemistry and materials science.[1] Its unique properties, stemming from the geminal difluoro group, make it a useful intermediate in the synthesis of novel compounds. However, the same chemical characteristics that make it synthetically attractive also introduce specific hazards that demand rigorous safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of 3,3-Difluoropropan-1-ol, moving beyond mere compliance to foster a deep-seated culture of safety in the laboratory environment. The protocols herein are designed to be self-validating systems, where the "why" behind each step is as critical as the "how."

Section 1: Core Hazard Profile and Risk Assessment

A thorough understanding of the inherent hazards of 3,3-Difluoropropan-1-ol is the foundation of any effective safety plan. The primary risks are associated with its high flammability and its toxicity upon exposure.[2]

GHS Hazard Classification

According to the Globally Harmonized System (GHS), 3,3-Difluoropropan-1-ol is classified with several significant hazards.[2]

| Hazard Class | Hazard Statement | GHS Pictogram | Implication & Causality |

| Flammable Liquids | H225: Highly Flammable liquid and vapor[2] | 🔥 | The "Danger" signal word associated with this classification indicates a low flash point. This means that vapors can form an ignitable mixture with air at or below typical room temperatures. The presence of any ignition source—sparks from equipment, static discharge, or hot surfaces—can lead to a fire or explosion. |

| Acute Toxicity (Oral) | H302: Harmful if swallowed[2] | ❗ | Ingestion can lead to systemic toxic effects. The metabolic pathways of fluorinated alcohols can potentially generate toxic byproducts. |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin[2] | ❗ | The compound can be absorbed through the skin, leading to systemic toxicity. This necessitates the use of appropriate chemical-resistant gloves and immediate decontamination upon contact. |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled[2] | ❗ | Vapors are toxic if inhaled. Given its likely volatility (inferred from its flammability), vapor control is a primary safety objective. |

| Skin Corrosion/Irritation | H315: Causes skin irritation[2] | ❗ | Direct contact can cause inflammation, redness, and discomfort. Prolonged contact may lead to more severe dermatitis. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2] | ❗ | Vapors and splashes pose a significant risk to the eyes, potentially causing serious, long-term damage. |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[2] | ❗ | Inhalation of vapors can irritate the mucous membranes and lining of the respiratory tract, leading to coughing and shortness of breath. |

Section 2: The Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety strategies prioritize engineering solutions over personal protective equipment (PPE). The following hierarchy provides a structured approach to mitigating the risks associated with 3,3-Difluoropropan-1-ol.

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

-

Elimination/Substitution (Limited Applicability): For most research applications, eliminating or substituting 3,3-Difluoropropan-1-ol is not feasible, as its specific structure is required for the intended synthesis or study.

-

Engineering Controls (Primary Protection):

-

Chemical Fume Hood: All handling of 3,3-Difluoropropan-1-ol MUST be performed inside a certified chemical fume hood. This is non-negotiable. The hood provides critical vapor containment, preventing inhalation exposure and keeping flammable vapors away from potential ignition sources in the main laboratory space.[3][4]

-

Ventilation: The laboratory should have adequate general ventilation (6-10 air changes per hour) as a secondary measure.[5]

-

Grounding and Bonding: To prevent fire caused by electrostatic discharge, use non-sparking tools and ensure that containers are properly grounded and bonded during transfers of significant quantities.[3][6]

-

-

Administrative Controls (Reinforcing Safety):

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.

-

Designated Areas: Clearly mark designated areas within the lab where 3,3-Difluoropropan-1-ol is stored and handled.

-

Training: All personnel must receive documented training on the specific hazards and handling procedures for this compound before beginning work.

-

-

Personal Protective Equipment (PPE) (Last Line of Defense): PPE is essential but should never be the primary means of protection.

| Protection Type | Specification | Rationale |

| Eye/Face | Indirectly vented chemical splash goggles or a face shield.[5] | Protects against splashes and vapors which cause serious eye irritation.[2] |

| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation and systemic toxicity.[2][3] Glove breakthrough time must be considered for prolonged tasks. |

| Body | Flame-resistant lab coat. | Provides a barrier against splashes and offers protection in the event of a flash fire. |

| Respiratory | Not required if handled within a certified fume hood. | For emergency situations or spill cleanup where vapor concentrations may be high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6] |

Section 3: Standard Operating Protocols

A. Storage and Receiving Protocol

-

Verification: Upon receipt, verify the container's integrity. Check for any signs of leakage.

-

Segregation: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6] The recommended storage temperature is often refrigerated (2-8°C).

-

Flammability Cabinet: The primary container must be stored inside a designated, compliant flammable materials storage cabinet.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and other incompatible materials.[3][7]

-

Security: Store in a locked-up area to restrict access to authorized personnel only.[3][4]

B. Experimental Handling and Dispensing Workflow

This workflow minimizes exposure and the risk of fire.

Caption: A sequential workflow for safely handling and dispensing the reagent.

Section 4: Emergency Response Procedures

Immediate and correct response to an emergency is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

| Emergency Scenario | Immediate Action Protocol |

| Minor Spill (<100 mL in a Fume Hood) | 1. Alert nearby personnel. 2. Ensure all ignition sources are off.[3] 3. Use a spill kit with an inert absorbent material (e.g., sand, vermiculite).[8] 4. Collect absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[3] 5. Clean the area with an appropriate solvent and wipe down. |

| Major Spill (>100 mL or outside a hood) | 1. EVACUATE the laboratory immediately. 2. Alert others and activate the fire alarm. 3. Call your institution's emergency response team from a safe location. 4. Do not attempt to clean it up yourself. |

| Fire | 1. If the fire is small and you are trained, use a CO2 or dry chemical (ABC) fire extinguisher.[6] 2. For any larger fire, activate the alarm and EVACUATE . 3. Close the fume hood sash if safe to do so. |

| Skin Contact | 1. Immediately go to the nearest safety shower or drench hose. 2. Remove contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[4] 3. Seek immediate medical attention.[4] |

| Eye Contact | 1. Immediately flush eyes at an eyewash station for at least 15 minutes, holding eyelids open.[3][6] 2. Remove contact lenses if present and easy to do so.[3] 3. Seek immediate medical attention.[6] |

| Inhalation | 1. Remove the affected person to fresh air immediately.[3][6] 2. If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should provide artificial respiration. 3. Seek immediate medical attention.[6] |

| Ingestion | 1. DO NOT INDUCE VOMITING. [4][9] 2. Rinse the mouth thoroughly with water.[3] 3. Seek immediate emergency medical help.[3] |

Section 5: Waste Disposal

All waste streams containing 3,3-Difluoropropan-1-ol must be treated as hazardous waste.

-

Waste Collection: Collect all liquid waste containing the compound in a dedicated, properly labeled hazardous waste container. The container must be kept closed when not in use.

-

Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads, silica gel) must be collected in a separate, sealed, and labeled container.

-

Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "3,3-Difluoropropan-1-ol," and the associated hazards (Flammable, Toxic).

-

Disposal: Disposal must be carried out through your institution's Environmental Health & Safety (EHS) office and in strict accordance with all local, state, and federal regulations.[3][6] Do not pour this chemical down the drain.

References

-

3,3-Difluoropropan-1-ol | C3H6F2O | CID 17775566. PubChem. [Link]

-

STD_ FLUOROALCOHOL_N1 _G. Daikin Chemicals. [Link]

-

SAFETY DATA SHEET: 2-Chloro-3,3,3-trifluoropropene. Airgas. [Link]

-

3-Fluoro-1-propanol | C3H7FO | CID 68042. PubChem. [Link]

-

Safety Data Sheet: trans-1-Chloro-3,3,3-trifluoropropene. Central Glass. [Link]

-

Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol. ROTH. [Link]

-

Guide to the Safe Handling of Fluoropolymer Resins. Plastics Industry Association. [Link]

-

Safe Handling of Alcohol in the Laboratory. National Science Teachers Association. [Link]

Sources

- 1. 3,3-difluoropropan-1-ol CAS#: 461-52-9 [m.chemicalbook.com]

- 2. 3,3-Difluoropropan-1-ol | C3H6F2O | CID 17775566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. images.thdstatic.com [images.thdstatic.com]

- 5. methanol.org [methanol.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. chemos.de [chemos.de]

Strategic Integration of 3,3-Difluoropropan-1-ol in Modern Drug Discovery: Structural Dynamics, Pharmacological Applications, and Synthetic Workflows

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3,3-Difluoropropan-1-ol (CAS: 461-52-9), a versatile fluorinated aliphatic building block, has emerged as a highly valuable reagent for introducing the 3,3-difluoropropyl moiety into complex molecular scaffolds[1]. By acting as a lipophilic bioisostere and a modulator of adjacent functional group pKa, this compound plays a critical role in the development of novel kinase inhibitors, central nervous system (CNS) therapeutics, and antimicrobial agents.

This technical guide provides an in-depth analysis of the structural dynamics, biological activities, and validated synthetic workflows associated with 3,3-difluoropropan-1-ol, designed specifically for researchers and drug development professionals.

Physicochemical Profiling and Structural Dynamics

The addition of a terminal gem-difluoro group (-CF₂H) to a propyl chain fundamentally alters the molecule's electronic distribution and conformational preferences. The -CF₂H group acts as a moderate hydrogen bond donor and acceptor, providing unique interactions that unfluorinated alkyl chains cannot achieve.

Intramolecular Hydrogen Bonding and Lipophilicity

Advanced NMR spectroscopy and computational studies on the γ-fluoropropanol motif have revealed the presence of subtle intramolecular OH···F hydrogen bonding[2]. While the g− g− t conformation remains the dominant populated state in solution, the transient formation of intramolecular hydrogen bonds significantly impacts the molecule's desolvation penalty[2]. This dynamic folding shields the polar hydroxyl group, effectively modulating the overall lipophilicity (log P) and enhancing passive membrane permeability[2][3].

Caption: Structural dynamics of 3,3-difluoropropan-1-ol driving lipophilicity and permeability.

Quantitative Physicochemical Data

Understanding the baseline metrics of 3,3-difluoropropan-1-ol is essential for predicting its behavior in synthetic reactions and biological systems.

Table 1: Key Physicochemical Properties of 3,3-Difluoropropan-1-ol

| Property | Value | Source Impact |

| Molecular Formula | C₃H₆F₂O | Defines stoichiometric calculations[4]. |

| Molecular Weight | 96.08 g/mol | Low MW ensures high atom economy in coupling[3]. |

| Boiling Point | ~28 °C (at 12 Torr) | Requires careful thermal control during synthesis[3]. |

| Density | 1.106 ± 0.06 g/cm³ | High density typical of polyfluorinated aliphatics[3]. |

| Predicted XlogP | 0.8 | Indicates moderate lipophilicity prior to conjugation[4]. |

Pharmacological Landscape and Biological Activities

The incorporation of the 3,3-difluoropropyl group via 3,3-difluoropropan-1-ol has led to breakthroughs across multiple therapeutic areas.

Table 2: Pharmacological Targets and Applications

| Target / Disease Area | Role of 3,3-Difluoropropyl Group | Example Compound Class |

| erbB Tyrosine Kinases (Oncology) | Lipophilic tail enhancing ATP-pocket binding & metabolic stability. | 4-phenylamino-quinazolin-6-yl-amides |

| 5-HT₂ Receptors (Neuropsychiatry) | Modulates basicity and optimizes Blood-Brain Barrier (BBB) penetrance. | Phenethylamine derivatives |

| Bacterial Ribosomes (Infection) | Enhances target affinity via specific H-bonding interactions. | Hygromycin A analogs (e.g., CE-156811) |

Oncology: erbB Tyrosine Kinase Inhibitors

The 3,3-difluoropropyl moiety is frequently grafted onto 4-phenylamino-quinazoline scaffolds to target the erbB family of receptor tyrosine kinases, specifically erbB1 (EGFR), erbB2 (HER2), and erbB4[5][6]. The fluorinated tail occupies deep hydrophobic pockets within the kinase's ATP-binding domain. The strong C-F bonds resist cytochrome P450-mediated aliphatic oxidation, prolonging the drug's half-life. These derivatives are actively utilized to inhibit proliferative diseases, including solid tumors, restenosis, and polycystic kidney disease[6].

Caption: Mechanism of action for 3,3-difluoropropoxy-substituted quinazolines targeting erbB kinases.

Neuropsychiatry: 5-HT₂ Receptor Modulators

In the development of therapeutics for central nervous system (CNS) and psychological disorders, 3,3-difluoropropan-1-ol serves as a critical precursor for synthesizing therapeutic phenethylamine compositions[7]. By forming 3,3-difluoropropyl ethers on the phenethylamine core, chemists can fine-tune the basicity of the primary amine through inductive effects, thereby optimizing the compound's partition coefficient for optimal blood-brain barrier (BBB) penetration. These compounds exhibit potent modulator activity at serotonin 5-HT₂ receptors and are formulated for both oral administration and inhalation delivery[7].

Antimicrobial Agents

Beyond human enzymatic targets, 3,3-difluoro-1-propanol is utilized in the synthesis of CE-156811, a difluorophenyl cyclopropyl fluoroether derived from the natural product hygromycin A[3]. The fluorinated analog demonstrates highly potent antibacterial activity, underscoring the utility of the difluoropropyl group in optimizing binding affinity at the bacterial ribosome[3].

Validated Experimental Workflows

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include explicit causal reasoning for reagent selection and built-in quality control checkpoints.

Protocol 1: Synthesis of 3,3-Difluoropropyl Aryl Ethers (Mitsunobu Etherification)

Causality: Direct Sₙ2 alkylation using 3,3-difluoropropyl halides is often sluggish and prone to elimination side-reactions because the electron-withdrawing nature of the -CF₂H group destabilizes the transition state. The Mitsunobu reaction circumvents this by activating the hydroxyl group of 3,3-difluoropropan-1-ol under mild, neutral conditions, driving the reaction forward via a highly reactive phosphonium intermediate.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under argon. Add the target phenol (1.0 eq), triphenylphosphine (PPh₃, 1.2 eq), and 3,3-difluoropropan-1-ol (1.2 eq) in anhydrous tetrahydrofuran (THF) (0.2 M concentration).

-

Causality: Anhydrous conditions are critical; trace water will prematurely hydrolyze the betaine intermediate.

-

-

Activation: Cool the mixture to 0 °C using an ice bath. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes.

-

Causality: Dropwise addition at 0 °C controls the exothermic formation of the reactive betaine, preventing thermal degradation of the reagents.

-

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor progression via TLC (Hexanes/EtOAc).

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validation (Quality Control): Purify via flash chromatography. Validate the product using ¹H and ¹⁹F NMR.

-

Validation Metric: The ¹⁹F NMR spectrum must show a characteristic doublet of triplets (or multiplet) around -115 to -120 ppm, confirming the intact incorporation of the -CF₂H group without defluorination.

-

Caption: Self-validating synthetic workflow for the etherification of 3,3-difluoropropan-1-ol.

Protocol 2: Determination of Lipophilicity (log P) via Shake-Flask LC-MS

Causality: Computational predictions of log P for fluorinated compounds often suffer from parameterization artifacts due to unpredictable intramolecular hydrogen bonding[2][3]. An empirical shake-flask method coupled with LC-MS/MS provides the most accurate assessment of the 3,3-difluoropropyl group's lipophilic contribution.

Step-by-Step Methodology:

-

Phase Saturation: Vigorously stir a mixture of 1-octanol and HPLC-grade water for 24 hours at 25 °C to mutually saturate the phases.

-

Causality: Pre-saturation prevents volume shifts during the actual assay, ensuring concentration calculations remain accurate.

-

-

Sample Preparation: Dissolve the 3,3-difluoropropyl-containing analyte in the saturated octanol phase to a concentration of 100 µM.

-

Equilibration: Combine equal volumes (e.g., 1 mL each) of the spiked octanol and saturated water in a glass vial. Shake mechanically at 25 °C for 60 minutes.

-

Separation: Centrifuge the vials at 3000 rpm for 15 minutes to guarantee complete phase separation without micro-emulsions.

-

Self-Validation (Quality Control): Extract aliquots from both the octanol and aqueous layers. Quantify the analyte concentration in each phase using LC-MS/MS (Multiple Reaction Monitoring mode).

-

Validation Metric: Run a reference standard (e.g., Propranolol, known log P = 3.48) in parallel. The assay is only validated if the reference compound's experimental log P falls within ±0.1 units of its literature value. Calculate the log P of the target compound as log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]wₐₜₑᵣ).

-

Conclusion

3,3-Difluoropropan-1-ol is far more than a simple structural spacer; it is a sophisticated tool for molecular design. By leveraging its unique intramolecular hydrogen bonding capabilities, metabolic stability, and lipophilicity-modulating properties, medicinal chemists can systematically overcome pharmacokinetic bottlenecks. Whether targeting complex kinase networks in oncology or tuning BBB penetrance for neuropsychiatric indications, the rigorous application of 3,3-difluoropropan-1-ol continues to drive innovation in small-molecule drug discovery.

References

-

PubChemLite: 3,3-difluoropropan-1-ol. uni.lu. 4

-

PubChem: 3,3-Difluoropropan-1-ol | C3H6F2O | CID 17775566. nih.gov. 1

-

3,3-difluoropropan-1-ol CAS#: 461-52-9. ChemicalBook. 3

-

EP1746999B1 - 4-phenylamino-quinazolin-6-yl-amides. Google Patents. 5

-

WO2023156450A1 - Therapeutic phenethylamine compositions and methods of use. Google Patents. 7

-

Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. PMC (nih.gov). 2

-

4-PHENYLAMINO-QUINAZOLIN-6-YL-AMIDES - Patent 1746999. European Publication Server web service (epo.org). 6

Sources

- 1. 3,3-Difluoropropan-1-ol | C3H6F2O | CID 17775566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,3-difluoropropan-1-ol CAS#: 461-52-9 [m.chemicalbook.com]

- 4. PubChemLite - 3,3-difluoropropan-1-ol (C3H6F2O) [pubchemlite.lcsb.uni.lu]

- 5. EP1746999B1 - 4-phenylamino-quinazolin-6-yl-amides - Google Patents [patents.google.com]

- 6. 4-PHENYLAMINO-QUINAZOLIN-6-YL-AMIDES - Patent 1746999 [data.epo.org]

- 7. WO2023156450A1 - Therapeutic phenethylamine compositions and methods of use - Google Patents [patents.google.com]

Application Note: Synthesis and Derivatization of 3,3-Difluoropropan-1-ol in Medicinal Chemistry

The Strategic Value of 3,3-Difluoropropan-1-ol

In modern drug discovery and agrochemical development, the incorporation of fluorine atoms is a masterclass in modulating physicochemical properties. 3,3-Difluoropropan-1-ol serves as a highly versatile aliphatic building block. The terminal difluoromethyl group (-CF₂H) acts as a lipophilic hydrogen bond donor, frequently deployed as a bioisostere for alcohols, thiols, and amides to improve metabolic stability and membrane permeability.

Its derivatives are heavily utilized in the synthesis of complex heterocycles, including pyrimidin-2-yl sulfonamides targeting the GPR17 receptor for neurodegenerative diseases[1], and novel agrochemicals targeting diamide-resistant pests[2]. Furthermore, it serves as a critical precursor for synthesizing 4-(difluoromethyl)oxazolidin-2-one, a key building block for targeted oncology therapies like inavolisib[3].

Mechanistic Pathways & Causality in Derivatization

The electron-withdrawing inductive effect of the gem-difluoro group significantly dampens the nucleophilicity of the terminal hydroxyl group. Consequently, direct nucleophilic substitution (Sₙ2) on the unprotected alcohol is thermodynamically unfavorable. The alcohol must first be activated into a superior leaving group.

The Tosylate vs. Triflate Dichotomy

The choice of activation strategy dictates the downstream synthetic trajectory:

-

Tosylation (TsCl): Yields a bench-stable intermediate ideal for coupling with strong nucleophiles (e.g., primary amines, phenolates). The reaction is typically driven by Triethylamine (TEA), which acts as both a general base and a nucleophilic catalyst.

-

Triflation (Tf₂O): Generates a highly reactive, transient electrophile necessary for coupling with weak or sterically hindered nucleophiles. Here, 2,6-Lutidine is strictly required over TEA; its steric bulk prevents nucleophilic attack on the highly electrophilic triflic anhydride, thereby suppressing ketene formation and degradation[2].

Synthetic divergence of 3,3-difluoropropan-1-ol into bioactive derivatives.

Validated Experimental Protocols

Protocol A: Synthesis of 3,3-Difluoropropyl 4-methylbenzenesulfonate

Objective: Generation of a stable electrophile for routine Sₙ2 displacements[1].

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,3-difluoropropan-1-ol (1.3 g, 13.53 mmol) in anhydrous dichloromethane (DCM, 40 mL)[1].

-

Base Addition: Add Triethylamine (TEA) (3.42 g, 4.7 mL, 33.83 mmol) via syringe[1].

-

Causality: An excess of TEA (2.5 eq) ensures complete neutralization of the HCl byproduct, driving the equilibrium forward.

-

-

Electrophile Addition: Slowly add p-toluenesulfonyl chloride (TsCl) (3.13 g, 16.24 mmol) in portions[1].

-

Reaction Propagation: Stir the reaction mixture at room temperature for 4 hours[1].

-

Self-Validation: Monitor reaction progression via TLC (Hexanes:EtOAc 3:1). The product will appear as a distinct UV-active spot, whereas the starting material is UV-inactive.

-

-

Quench & Workup: Pour the mixture into saturated aqueous NaHCO₃[1].

-

Causality: The mild base hydrolyzes unreacted TsCl into water-soluble sodium tosylate and neutralizes residual TEA-HCl.

-

-

Extraction: Extract the aqueous layer twice with ethyl acetate[1]. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product[1].

Protocol B: Synthesis of 3,3-Difluoropropyl trifluoromethanesulfonate

Objective: Generation of a hyper-reactive electrophile for challenging cross-couplings[2].

Step-by-Step Methodology:

-

Preparation: Dissolve 3,3-difluoropropan-1-ol (0.500 g, 5.05 mmol) in anhydrous DCM (15.1 mL) and add 2,6-Lutidine (1.2 mL, 10.6 mmol)[2].

-

Thermal Control: Cool the solution strictly to 0 °C using an ice-water bath[2].

-

Causality: Triflation is highly exothermic; elevated temperatures lead to rapid decomposition of the resulting triflate into fluorinated oligomers.

-

-

Activation: Dropwise, add Trifluoromethanesulfonic anhydride (Tf₂O) (0.953 mL, 5.55 mmol)[2].

-

Self-Validation: The solution will rapidly turn purple, indicating the formation of the activated lutidinium-triflate intermediate[2].

-

-

Reaction Propagation: Stir at 0 °C for exactly 1 hour[2]. Do not allow the reaction to warm to room temperature.

-

Quench & Workup: Immediately pour the reaction mixture into a biphasic mixture of cold diethyl ether and water[2].

-

Causality: Diethyl ether is chosen over EtOAc to minimize the solubility of water in the organic phase, preventing premature hydrolysis of the highly labile triflate.

-

-

Extraction: Extract the aqueous phase twice with diethyl ether, dry over MgSO₄, and concentrate under reduced pressure at <20 °C[2].

Quantitative Data & Reaction Parameters

| Parameter | Tosylation (Protocol A) | Triflation (Protocol B) |

| Reagent | p-Toluenesulfonyl chloride (TsCl) | Trifluoromethanesulfonic anhydride (Tf₂O) |

| Base | Triethylamine (TEA) | 2,6-Lutidine |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Temperature | Room Temperature (20-25 °C) | 0 °C (Strictly Controlled) |

| Reaction Time | 4 Hours | 1 Hour |

| Intermediate Stability | High (Bench-stable for months) | Low (Must be used immediately) |

| Downstream Application | Primary amines, strong nucleophiles | Weak nucleophiles, sterically hindered centers |

Application in Drug Development: GPR17 Modulation

Derivatives of 3,3-difluoropropan-1-ol are critical in the synthesis of Pyrimidin-2-yl sulfonamides, which act as potent modulators of the G-protein-coupled receptor 17 (GPR17)[1]. GPR17 is a key regulator of oligodendrocyte differentiation. By coupling to the Gαi/o subunit, GPR17 activation typically inhibits adenylate cyclase, reducing intracellular cAMP[1]. Antagonizing this receptor with difluoropropyl-derivatized sulfonamides removes the "myelin brake," promoting oligodendrocyte maturation and remyelination—a breakthrough therapeutic strategy for neurodegenerative diseases like Multiple Sclerosis[1].

Mechanism of GPR17 modulation by difluoropropyl derivatives promoting myelination.

References

-

Title: Pyrimidin-2-yl sulfonamide derivatives (US20240025883A1) Source: Google Patents URL: 1

-

Title: Method for controlling diamide resistant pests and compounds therefor (WO2024133426A1) Source: Google Patents URL: 2

-

Title: Process for the preparation of benzoxazepin oxazolidinone compounds (WO2022251567A1) Source: Google Patents URL: 3

Sources

- 1. US20240025883A1 - Pyrimidin-2-yl sulfonamide derivatives - Google Patents [patents.google.com]

- 2. WO2024133426A1 - Method for controlling diamide resistant pests and compounds therefor - Google Patents [patents.google.com]

- 3. WO2022251567A1 - Process for the preparation of benzoxazepin oxazolidinone compounds - Google Patents [patents.google.com]

Application Note: 3,3-Difluoropropan-1-OL as a Strategic Building Block in Organic Synthesis

Executive Summary

The incorporation of fluorine into organic molecules is a cornerstone strategy in modern drug discovery and agrochemical development. 3,3-Difluoropropan-1-ol (CAS: 461-52-9) has emerged as a highly versatile fluorinated aliphatic building block [1]. By introducing a terminal gem-difluoromethyl (-CF₂H) group, chemists can precisely modulate a molecule's lipophilicity, metabolic stability, and the pKa of adjacent basic centers. This application note provides an authoritative guide on the chemical reactivity, activation strategies, and validated experimental protocols for utilizing 3,3-difluoropropan-1-ol in advanced organic synthesis.

Mechanistic Insights & Chemical Reactivity

Working with 3,3-difluoropropan-1-ol requires a nuanced understanding of its electronic environment. The strongly electron-withdrawing nature of the terminal -CF₂H group exerts a powerful inductive effect (-I) across the three-carbon alkyl chain.

The Causality of Reactivity: This inductive pull significantly reduces the electron density on the terminal oxygen atom, making the hydroxyl group a much poorer nucleophile compared to its non-fluorinated counterpart, 1-propanol. Consequently, standard hydroxyl activation methods (such as tosylation) are often sluggish and result in suboptimal yields. To overcome this electronic deactivation, chemists must employ highly electrophilic activating agents—most notably Trifluoromethanesulfonic anhydride (Tf₂O)—to convert the alcohol into a highly reactive triflate (trifluoromethanesulfonate)[2, 3]. Once activated, the 3,3-difluoropropyl triflate becomes an exceptional electrophile for downstream N-, O-, and S-alkylation reactions.

Synthetic Workflows & Pathway Visualization

Figure 1: Divergent synthetic workflows utilizing 3,3-difluoropropan-1-ol as a core building block.

Quantitative Comparison of Activation Strategies

To guide experimental design, the following table summarizes the performance of various hydroxyl activation methods when applied to 3,3-difluoropropan-1-ol.

| Activation Method | Reagents | Relative Reaction Rate | Typical Yield | Downstream Sₙ2 Efficiency | Mechanistic Note |

| Triflation | Tf₂O, 2,6-Lutidine | Very Fast (< 1 h) | 85–95% | Excellent | Gold standard. Overcomes the -I effect of the CF₂H group [2]. |

| Mesylation | MsCl, Et₃N | Moderate (2–4 h) | 70–85% | Good | Viable alternative for highly reactive downstream nucleophiles. |

| Tosylation | TsCl, Pyridine | Slow (12–24 h) | 60–75% | Moderate | Sluggish reaction due to the reduced nucleophilicity of the alcohol. |

| Halogenation | PBr₃ or SOCl₂ | Fast (1–2 h) | 80–85% | Moderate | Halides are poorer leaving groups than sulfonates for this specific system. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific physical cues and phase-separation logic to ensure high-fidelity execution.

Protocol A: Synthesis of 3,3-Difluoropropyl Trifluoromethanesulfonate

This protocol activates the building block for subsequent coupling[2, 3].

-

Preparation & Environmental Control: Dissolve 3,3-difluoropropan-1-ol (1.0 equiv, e.g., 5.05 mmol) in anhydrous Dichloromethane (DCM) (15 mL) under an inert argon atmosphere.

-

Causality: Moisture must be strictly excluded. Triflic anhydride rapidly hydrolyzes to triflic acid in the presence of water, which will quench the reaction and degrade the starting material.

-

-

Base Addition: Add 2,6-lutidine (2.1 equiv, 10.6 mmol) to the solution and cool the mixture to 0 °C using an ice-water bath.

-

Causality: 2,6-lutidine is specifically chosen over standard bases like triethylamine. Its methyl groups provide steric hindrance, preventing the nitrogen from acting as a nucleophile and destroying the newly formed, highly reactive triflate.

-

-

Electrophilic Activation: Dropwise add Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv, 5.55 mmol).

-

Self-Validation Cue: The solution will typically transition to a deep purple or dark red color. This visual cue confirms the formation of the active lutidinium intermediate and the subsequent generation of the triflate.

-

-

Maturation: Stir the reaction mixture at 0 °C for 1 hour. Monitor completion via TLC (Note: Stain with KMnO₄, as the aliphatic product lacks a UV chromophore).

-

Phase-Separation Workup: Quench the reaction by pouring the mixture into a biphasic system of diethyl ether and cold water. Extract the aqueous phase twice with diethyl ether.

-

Causality: Diethyl ether is prioritized over DCM for the extraction. The lutidinium triflate byproduct is highly insoluble in ether, ensuring it remains trapped in the aqueous phase, thereby chemically self-purifying the organic layer.

-

-

Isolation: Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (the product is volatile). Do not purify by silica gel chromatography, as aliphatic triflates degrade on silica. Use immediately in Protocol B.

Protocol B: Downstream N-Alkylation of Heterocycles

This protocol utilizes the active triflate to build drug-like scaffolds.

-

Deprotonation: Suspend the target nucleophile (e.g., a pyrazole or azetidine derivative, 1.0 equiv) and K₂CO₃ (2.0 equiv) in anhydrous DMF. Stir at room temperature for 30 minutes.

-

Causality: K₂CO₃ is a mild base sufficient to deprotonate the acidic N-H of heterocycles without being strong enough to cause unwanted elimination (E2) of the delicate triflate.

-

-

Coupling: Add the freshly prepared 3,3-difluoropropyl triflate (1.2 equiv) dropwise. Heat the mixture to 50 °C for 4–6 hours.

-

Causality: The exceptional leaving group ability of the triflate allows this Sₙ2 reaction to proceed at mild temperatures (50 °C), whereas the corresponding alkyl chlorides would require >100 °C, risking thermal degradation of complex molecules.

-

-

Aqueous Wash: Dilute the reaction with EtOAc and wash extensively with water (at least 3–4 times) followed by brine.

-

Causality: DMF is highly miscible with water. Multiple aqueous washes are mandatory to pull DMF out of the organic phase, preventing solvent contamination in downstream assays or NMR characterization.

-

Applications in Therapeutics and Agrochemicals

The strategic integration of 3,3-difluoropropan-1-ol has led to significant breakthroughs across multiple scientific domains:

-

Oncology: It is a critical building block in the synthesis of estrogen receptor alpha (ERα) antagonists, which are utilized to treat ERα-positive breast cancer patients who have developed resistance to standard endocrine therapies [2]. Furthermore, it is instrumental in developing tricyclic inhibitors targeting the RTK/RAS signaling pathways [4].

-

Agrochemicals: The compound is utilized to synthesize novel pyrazole-based derivatives designed to combat and control diamide-resistant agricultural pests [3].

-

Infectious Diseases: Brominated derivatives of this alcohol (e.g., 3-bromo-3,3-difluoropropan-1-ol) have demonstrated notable antiviral efficacy against human cytomegalovirus (IC₅₀ = 7.02 μM) and exhibit antibacterial activity against Gram-negative pathogens [5].

References

- Google Patents. "WO2022084298A1 - Substituted 6,7-dihydro-5h-benzo[7]annulene compounds and their derivatives, processes for their preparation and therapeutic uses thereof". Sanofi.

- Google Patents. "WO2024133426A1 - Method for controlling diamide resistant pests and compounds therefor". Syngenta Crop Protection AG.

- Google Patents. "WO2021105960A1 - Substituted tricyclic compounds". Piramal Enterprises Limited.

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Quantitation of 3,3-Difluoropropan-1-ol

Introduction & Chemical Profiling

3,3-Difluoropropan-1-ol (CAS: 461-52-9) is a short-chain, fluorinated aliphatic alcohol frequently utilized as a building block in medicinal chemistry, particularly in the synthesis of antibacterial and antiviral analogs[1].

From an analytical perspective, quantifying this molecule presents a significant challenge. Aliphatic alcohols lack a conjugated π -electron system, meaning they do not possess a strong chromophore for standard Ultraviolet-Visible (UV-Vis) detection[2]. While Gas Chromatography (GC) is often a default for volatile alcohols, HPLC is preferred when the analyte is part of a complex, non-volatile pharmaceutical matrix or when thermal degradation is a concern.

To achieve high-sensitivity HPLC analysis of 3,3-difluoropropan-1-ol, analytical scientists must employ alternative detection strategies. This guide details two field-proven methodologies: Pre-Column Derivatization with HPLC-UV and Direct Analysis via HPLC-Charged Aerosol Detection (CAD) .

Mechanistic Rationale for Method Selection

Do not simply execute a method; understand the physicochemical causality driving it.

Strategy A: Chromogenic Derivatization (HPLC-UV)

Because 3,3-difluoropropan-1-ol is "invisible" to UV detectors, we must chemically graft a chromophore onto its hydroxyl (-OH) group. Phthalic anhydride is an excellent derivatization reagent for aliphatic alcohols[2]. The reaction (esterification) yields a phthalate hemiester.

-

Causality: The addition of the aromatic phthalate ring shifts the molecule's absorption maximum, allowing for highly sensitive detection at 230 nm[2]. Urea is utilized as a mild base/catalyst to drive the nucleophilic attack of the alcohol on the anhydride without causing side reactions.

Strategy B: Charged Aerosol Detection (HPLC-CAD)

If derivatization introduces too much variability or sample prep time, CAD offers a universal detection alternative for non-volatile and semi-volatile analytes[3].

-

Causality: CAD response is independent of the analyte's chemical structure or optical properties[3]. Instead, the HPLC eluent is nebulized, the mobile phase is evaporated, and the remaining analyte particles are charged by a corona discharge. The measured charge is directly proportional to the mass of the analyte. Because 3,3-difluoropropan-1-ol has a relatively low molecular weight (96.08 g/mol )[1], precise control of the nebulizer temperature is required to prevent analyte loss during the desolvation phase.

Workflow Visualization

Dual HPLC workflow strategies for 3,3-Difluoropropan-1-ol analysis.

Experimental Protocols

Protocol A: Pre-Column Derivatization & HPLC-UV Analysis

This protocol utilizes esterification to enhance the UV response of the aliphatic alcohol[2].

Reagents & Materials:

-

Phthalic anhydride (Analytical grade)

-

Urea (Finely ground)

-

1,4-Dioxane (Anhydrous)

-

Acetonitrile (ACN) and Water (HPLC Grade)

-

Ammonia ( NH3 ) 0.1 M in Methanol/Water (2:1, v/v)

Step-by-Step Derivatization Workflow:

-

Sample Preparation: Weigh accurately ~0.2 g of the sample containing 3,3-difluoropropan-1-ol (or an aliquot of standard solution) into a glass reaction vial.

-

Reagent Addition: Add 0.75 g of phthalic anhydride and 0.25 g of finely ground urea[2].

-

Solvation: Add 2.0 mL of anhydrous 1,4-dioxane. Scientific Insight: 1,4-dioxane is chosen because it is an aprotic solvent that readily dissolves both the polar alcohol and the organic anhydride without participating in the reaction.

-

Reaction: Vortex the mixture for 30 seconds. Place the vial in a thermostatic silicone oil bath or heating block at 105 °C for 90 minutes[2].

-

Quenching & Dilution: Remove from heat and allow to cool to room temperature. Quantitatively transfer and dilute the mixture to 12.0 mL using the 0.1 M NH3 in Methanol/Water solution to quench unreacted anhydride.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions (HPLC-UV):

| Parameter | Specification |

| Column | Fused-core C8 (150 mm × 4.6 mm, 2.7 µm) |

| Mobile Phase A | Water + 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Acetic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 8 °C (Low temp enhances resolution of closely eluting derivatives)[2] |

| Injection Volume | 20 µL |

| Detection | UV at 230 nm |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 70 | 30 |

| 40.0 | 20 | 80 |

| 45.0 | 20 | 80 |

| 45.1 | 70 | 30 |

Protocol B: Direct Analysis via HPLC-CAD

For laboratories equipped with a Charged Aerosol Detector (e.g., Waters CAD or Thermo Corona Veo), derivatization can be bypassed.

Step-by-step mechanistic pathway of Charged Aerosol Detection (CAD).

Critical Rule for CAD: The mobile phase must be 100% volatile . Non-volatile buffers (like phosphates or sulfates) will precipitate during the desolvation phase, creating massive background noise and permanently damaging the detector[3].

Chromatographic Conditions (HPLC-CAD):

| Parameter | Specification |

| Column | C18 or HILIC (150 mm × 4.6 mm, 3.0 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid (Volatile) |

| Mobile Phase B | Methanol + 0.1% Formic Acid (Volatile) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 35 °C |

| CAD Evaporation Temp | 35 °C (Keep low to prevent volatilization of 3,3-difluoropropan-1-ol) |

| Injection Volume | 10 µL |

Note: CAD response is non-linear over large ranges but highly reproducible. Use a quadratic calibration curve or a log-log transformation for quantitation[3].

System Suitability & Method Validation (Self-Validating System)

To ensure the integrity of the generated data, every analytical sequence must be a self-validating system. Incorporate the following checks:

-

Blank Injection (Specificity):

-

Derivatization Method: Inject a derivatized blank (1,4-dioxane + reagents, no analyte). Ensure no reagent peaks co-elute with the 3,3-difluoropropan-1-ol derivative.

-

CAD Method: Inject sample diluent. Ensure baseline stability (drift < 1 mV/min).

-

-

System Suitability Test (SST): Inject a known standard of 3,3-difluoropropan-1-ol (e.g., 50 µg/mL) six times.

-

Acceptance Criteria: Retention time RSD ≤ 1.0%; Peak Area RSD ≤ 2.0%[3].

-

-

Spike Recovery (Accuracy): Spike a known concentration of 3,3-difluoropropan-1-ol into the sample matrix before sample preparation. Recovery must fall between 95.0% and 105.0%.

Data Presentation: Method Comparison

When deciding which method to implement, consult the empirical comparison below:

| Metric | Strategy A: Derivatization-UV | Strategy B: Direct HPLC-CAD |

| Sample Prep Time | High (~2 hours) | Low (Direct dilution) |

| Sensitivity (LOD) | Low nanogram range (High sensitivity)[2] | 5 to 20 ng on-column[3] |

| Calibration Linearity | Highly linear ( R2>0.999 ) | Non-linear (Requires quadratic/log-log fit)[3] |

| Mobile Phase Restrictions | Compatible with non-volatile buffers | Strictly volatile buffers only [3] |

| Primary Use Case | Complex matrices with interfering compounds | Routine purity analysis and standard release |

Conclusion

The quantitation of 3,3-difluoropropan-1-ol requires strategic circumvention of its lack of a UV chromophore. For laboratories seeking maximum sensitivity and linearity, pre-column derivatization with phthalic anhydride followed by HPLC-UV provides a robust, chemically grounded solution. Conversely, for high-throughput environments where rapid method development is prioritized, HPLC-CAD offers a highly sensitive, standard-free detection mechanism, provided the analyte's semi-volatile nature is managed through optimized evaporation temperatures.

References

- ChemicalBook.3,3-difluoropropan-1-ol CAS#: 461-52-9.

- Molnar Institute.Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization.

- Chromatography Online.HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection.

- Waters Corporation.Charged Aerosol Detector | For HPLC & UHPLC Analysis.

Sources

Derivatization of 3,3-Difluoropropan-1-ol for Chromatographic Analysis

An Application Guide and Protocol

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the chemical derivatization of 3,3-Difluoropropan-1-ol, a small-chain fluorinated alcohol, to facilitate its analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The inherent polarity and low molecular weight of this analyte present significant challenges for direct chromatographic analysis, including poor peak shape, low volatility, and weak detector response. This document outlines strategic derivatization approaches—silylation and acylation for GC, and fluorescent tagging for HPLC—to overcome these analytical hurdles. We delve into the causality behind procedural choices, offering robust, step-by-step protocols, and troubleshooting guides to ensure reliable and reproducible quantification for researchers, chemists, and drug development professionals.

The Analytical Challenge: Why Derivatize 3,3-Difluoropropan-1-ol?

3,3-Difluoropropan-1-ol is a polar molecule due to the presence of a primary hydroxyl (-OH) group. This functional group is prone to forming hydrogen bonds, which leads to several analytical difficulties:

-

Poor Volatility: For Gas Chromatography (GC), analytes must be volatile enough to exist in the gas phase without thermal decomposition. The hydrogen bonding of 3,3-Difluoropropan-1-ol significantly raises its boiling point, making it challenging to analyze directly by GC.[1]

-

Adsorption and Peak Tailing: The polar -OH group can interact with active sites (e.g., residual silanols) on the GC inlet liner and column stationary phase. This adsorption leads to asymmetric, tailing peaks, which compromises chromatographic resolution and reduces quantitative accuracy.[2][3]

-

Poor Detector Response: For HPLC with common detectors like UV-Visible or Fluorescence, the analyte must possess a suitable chromophore or fluorophore. 3,3-Difluoropropan-1-ol lacks these, rendering it virtually invisible to such detectors.[4]

Chemical derivatization addresses these issues by replacing the active hydrogen of the hydroxyl group with a non-polar, protective group.[1][5][6] This transformation increases volatility, reduces polarity, and can introduce a "tag" for sensitive detection, thereby making the molecule amenable to robust chromatographic analysis.

Strategic Decision-Making: Selecting the Appropriate Derivatization Pathway

The choice of derivatization strategy is dictated by the intended analytical technique (GC or LC) and the desired outcome (e.g., improved volatility, enhanced sensitivity).

Sources

- 1. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]

- 2. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. restek.com [restek.com]

- 6. Silylation Reagents - Regis Technologies [registech.com]

Application Notes and Protocols: Synthetic Transformations of 3,3-Difluoropropan-1-ol

Introduction: The Strategic Importance of 3,3-Difluoropropan-1-ol

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a paramount strategy for modulating physicochemical and biological properties. The unique electronic nature of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated compounds highly sought after.[1][2] 3,3-Difluoropropan-1-ol stands out as a versatile and valuable building block, providing a difluoromethyl group—a key pharmacophore found in numerous bioactive molecules.[3] This guide provides detailed experimental protocols for key synthetic transformations of 3,3-Difluoropropan-1-ol, grounded in mechanistic understanding and practical laboratory insights for researchers in organic synthesis and medicinal chemistry.

Physicochemical & Safety Data

3,3-Difluoropropan-1-ol is a liquid at room temperature. Proper handling and storage are crucial for safety and reagent integrity.

Table 1: Properties of 3,3-Difluoropropan-1-ol

| Property | Value | Source |

| CAS Number | 461-52-9 | [4][5] |

| Molecular Formula | C₃H₆F₂O | [4] |

| Molecular Weight | 96.08 g/mol | [4] |

| Appearance | Liquid | |

| Boiling Point | 28 °C at 12 Torr | [5] |

| Purity | Typically ≥98% | |

| Storage | Sealed in dry, 2-8°C |

Core Safety Precautions

-

General Handling : Always work in a well-ventilated chemical fume hood.[6][7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[8] An eyewash station and safety shower must be readily accessible.[6]

-

Flammability : 3,3-Difluoropropan-1-ol is a flammable liquid.[4][8] Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area.[6][7]

-

Toxicity : Fluorinated organic compounds can be toxic if inhaled, swallowed, or absorbed through the skin.[4][8] Avoid breathing vapors and direct contact.

-

Reagent-Specific Hazards : The protocols described involve hazardous reagents such as oxalyl chloride (toxic, corrosive), DMSO (can facilitate skin absorption of other chemicals), and chromium salts (toxic, carcinogenic). Deoxofluorinating agents react violently with water and release corrosive HF gas.[9] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Key Synthetic Transformation I: Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol moiety of 3,3-Difluoropropan-1-ol can be selectively oxidized to either the corresponding aldehyde (3,3-Difluoropropanal) or carboxylic acid (3,3-Difluoropropanoic acid). The choice of oxidant and reaction conditions dictates the final product.[10]

Logical Workflow for Oxidation

Caption: Oxidation pathways for 3,3-Difluoropropan-1-ol.

Protocol 1A: Swern Oxidation to 3,3-Difluoropropanal

Principle: The Swern oxidation is a mild, metal-free method that reliably converts primary alcohols to aldehydes without over-oxidation.[11][12] It involves the in-situ formation of a reactive chlorodimethylsulfonium species from dimethyl sulfoxide (DMSO) and oxalyl chloride, which activates the alcohol for elimination to the aldehyde.[12][13] This method is preferred for its high yields and compatibility with sensitive functional groups, though it requires cryogenic temperatures and produces malodorous dimethyl sulfide as a byproduct.[11]

Materials:

-

3,3-Difluoropropan-1-ol

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Oxalyl chloride (or trifluoroacetic anhydride as an alternative activator)

-

Anhydrous Triethylamine (NEt₃)

-

Three-neck round-bottom flask, dropping funnels, magnetic stirrer, argon/nitrogen line, low-temperature thermometer, cryo-bath (e.g., dry ice/acetone).

Procedure:

-

Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, two dropping funnels, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Activator Solution: Charge the flask with anhydrous DCM (10 volumes relative to the alcohol) and cool to -78 °C using a dry ice/acetone bath.

-

DMSO Addition: Add anhydrous DMSO (4 equivalents) dropwise to a solution of oxalyl chloride (2 equivalents) in DCM at -78 °C.[14] Stir the resulting solution for 30-60 minutes at this temperature. Causality: This step forms the highly reactive electrophilic sulfur species. Maintaining low temperature is critical to prevent its decomposition.[13]

-

Substrate Addition: Dissolve 3,3-Difluoropropan-1-ol (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above -65 °C. Stir for an additional 1-2 hours.[14]

-

Elimination: Add anhydrous triethylamine (5-6 equivalents) dropwise, again maintaining the temperature below -65 °C. After the addition is complete, allow the reaction to stir for 30 minutes at -78 °C, then warm slowly to room temperature. Causality: Triethylamine acts as a base to deprotonate the intermediate, initiating an E2-type elimination to form the aldehyde and dimethyl sulfide.[12]

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3,3-Difluoropropanal can be purified by distillation or column chromatography.

Protocol 1B: Pyridinium Dichromate (PDC) Oxidation to 3,3-Difluoropropanoic Acid

Principle: Pyridinium dichromate (PDC) is a versatile chromium(VI) oxidant. Its behavior is highly dependent on the solvent. In polar aprotic solvents like dimethylformamide (DMF), PDC is a strong enough oxidant to convert primary alcohols directly to carboxylic acids.[15] This occurs because DMF can facilitate the formation of the aldehyde hydrate intermediate, which is then further oxidized.[16]

Materials:

-

3,3-Difluoropropan-1-ol

-

Anhydrous Dimethylformamide (DMF)

-

Pyridinium dichromate (PDC)

-

Round-bottom flask, magnetic stirrer, argon/nitrogen line.

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add pyridinium dichromate (PDC) (approx. 3-4 equivalents).

-

Solvent & Substrate Addition: Add anhydrous DMF to create a solution. Dissolve 3,3-Difluoropropan-1-ol (1 equivalent) in a minimal amount of anhydrous DMF and add it to the stirring PDC solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically slower than oxidation to the aldehyde and may require gentle heating (e.g., 40-50 °C) to proceed to completion. Monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with a large volume of diethyl ether and filter it through a pad of silica gel or celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be further purified by dissolving in ether and washing with dilute HCl and brine to remove any remaining DMF and pyridine. After drying and solvent evaporation, the target 3,3-difluoropropanoic acid can be purified by distillation or crystallization.

Key Synthetic Transformation II: Nucleophilic Deoxyfluorination

The conversion of the hydroxyl group in 3,3-Difluoropropan-1-ol to a fluorine atom yields 1,1,3-trifluoropropane. This deoxyfluorination is a powerful transformation, typically achieved with specialized reagents that activate the alcohol and provide a fluoride source.

Logical Workflow for Deoxyfluorination

Caption: Mechanism overview for deoxyfluorination.

Protocol 2: Deoxyfluorination using Deoxo-Fluor

Principle: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor, or BAST) is a nucleophilic fluorinating agent that is more thermally stable and often considered safer than its predecessor, DAST.[9][17] The reaction proceeds by activation of the alcohol, which is then displaced by a fluoride ion in an Sₙ2-type mechanism, typically with inversion of configuration at a chiral center.[17][18]

Materials:

-

3,3-Difluoropropan-1-ol

-

Deoxo-Fluor reagent

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Three-neck round-bottom flask, dropping funnel, magnetic stirrer, argon/nitrogen line, ice bath.

Procedure:

-

Setup: Assemble a flame-dried (or oven-dried) three-neck round-bottom flask under a strict inert atmosphere (nitrogen or argon). All glassware and reagents must be scrupulously dry as Deoxo-Fluor reacts violently with water.[9]

-

Substrate Solution: Dissolve 3,3-Difluoropropan-1-ol (1 equivalent) in anhydrous DCM (20 volumes) and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add Deoxo-Fluor (1.5-3 equivalents) dropwise to the stirring solution.[9] Maintain the temperature at 0 °C during the addition. Causality: The reaction can be exothermic. Slow, controlled addition at low temperature prevents runaway reactions and side product formation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.[9] Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Carefully and slowly quench the reaction by adding it to a stirred, saturated solution of NaHCO₃ in an ice bath. Safety Critical: This step neutralizes excess reagent and acidic byproducts. It can be highly exothermic and release gas. Perform this step slowly and with caution in a fume hood.

-

Work-up: Transfer the quenched mixture to a separatory funnel and extract with DCM (2 x 50 mL).[9]

-

Purification: Combine the organic layers, wash successively with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (the product may be volatile).[9] The resulting crude 1,1,3-trifluoropropane can be purified by fractional distillation.

Troubleshooting Guide

| Reaction | Problem | Potential Cause(s) | Suggested Solution |

| Swern Oxidation | Low or no yield of aldehyde | 1. Wet reagents/glassware. 2. Reagent decomposition. 3. Temperature too high. | 1. Ensure all solvents are anhydrous and glassware is flame-dried. 2. Use fresh, high-quality DMSO and oxalyl chloride. 3. Maintain temperature strictly at -78 °C during additions. |

| PDC Oxidation | Reaction stops at aldehyde (for acid synthesis) or is very slow | 1. Solvent choice (using DCM instead of DMF). 2. Insufficient equivalents of PDC. | 1. Ensure anhydrous DMF is used for carboxylic acid synthesis. 2. Use at least 3 equivalents of PDC; consider gentle heating (40-50 °C). |

| PDC Oxidation | Difficult to remove chromium byproducts | Incomplete filtration. | Filter the work-up solution through a generous pad of celite or silica gel; repeat if necessary. |

| Deoxyfluorination | Low yield of fluorinated product | 1. Wet reagents/glassware. 2. Insufficient fluorinating agent. | 1. Use anhydrous solvents and flame-dried glassware under a strict inert atmosphere. 2. Increase the equivalents of Deoxo-Fluor (up to 3 eq.). |

| All Reactions | Complex mixture of products | 1. Incorrect reaction temperature. 2. Incorrect order of addition. | 1. Adhere strictly to the temperature profiles outlined in the protocols. 2. Follow the specified order of reagent addition, especially for the Swern oxidation. |

References

-

Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). [Link]

-

ResearchGate. (n.d.). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF. [Link]

-

ResearchGate. (n.d.). Methods for deoxyfluorination of alcohols. [Link]

-

NPTEL. (n.d.). Oxidation Reactions. [Link]

-

Pu, W., et al. (2021). Deoxyfluorination of alcohols with aryl fluorosulfonates. Chemical Communications. [Link]

-

Daikin Chemicals. (2019). Safety Data Sheet: FLUOROALCOHOL N1. [Link]

-

Chemistry Stack Exchange. (2016). Corey-Schmidt oxidation of primary alcohols. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PDC (Pyridinium Dichromate). [Link]

-

PubChem. (n.d.). 3,3-Difluoropropan-1-ol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Fluoropropan-1-ol in Modern Pharmaceutical Synthesis. [Link]

-

Sharma, V., et al. (2018). Oxidation of Aliphatic Primary Alcohols by Pyridinium Dichromate. Journal of Applicable Chemistry, 7(3), 640-648. [Link]

-

University of the Punjab. (n.d.). Nucleophilic Substitution Reactions. [Link]

-

MilliporeSigma. (n.d.). 3,3-Difluoropropan-1-ol | 461-52-9. [Link]

-

Organic Chemistry Portal. (2019). Swern Oxidation. [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

Chemistry Steps. (2020). Swern Oxidation. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]

- Google Patents. (2019). WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).

- Google Patents. (n.d.). US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid.

- Google Patents. (n.d.). CN101973867A - Method for preparing 3,3,3-trifluoropropionic acid.

-

MDPI. (2023). 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. [Link]

-

PMC. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. [Link]

-

ResearchGate. (2026). Novel Synthesis of 3-(3,3,3-Trifluoroprop-1-en-2-yl)furans via Stereoselective Processing and Palladium-Catalyzed Cycloisomerization. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3,3-Difluoropropan-1-ol | C3H6F2O | CID 17775566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3-difluoropropan-1-ol CAS#: 461-52-9 [m.chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. daikinchemicals.com [daikinchemicals.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Swern Oxidation [organic-chemistry.org]

- 12. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

Advanced Application Notes: 3,3-Difluoropropan-1-OL in Specialty Polymer Synthesis

Executive Summary

3,3-Difluoropropan-1-ol (CAS: 461-52-9) is a highly versatile, partially fluorinated aliphatic alcohol that has emerged as a critical building block in modern polymer chemistry and materials science[1]. Unlike perfluorinated compounds, which often suffer from extreme phase separation and environmental persistence, the gem-difluoro (-CF2-) motif offers a balanced approach. It imparts desirable fluoropolymer characteristics—such as reduced refractive index, enhanced hydrophobicity, and high thermal stability—while maintaining excellent solubility and compatibility with organic matrices[2].

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for integrating 3,3-difluoropropan-1-ol into polymer architectures, specifically focusing on its use as a precursor for fluorinated acrylate monomers and as a functional end-capping agent in biomedical polyurethanes.

Mechanistic Insights: The Causality of the Gem-Difluoro Group

The strategic selection of 3,3-difluoropropan-1-ol over its non-fluorinated (propanol) or perfluorinated (e.g., 2,2,3,3,3-pentafluoropropanol) counterparts is driven by specific electronic and steric effects:

-

Electronic Inductive Effects: The strongly electron-withdrawing nature of the two fluorine atoms at the C3 position increases the acidity of the adjacent protons and subtly alters the nucleophilicity of the terminal hydroxyl group. This requires specific catalytic considerations (e.g., the use of organotin catalysts) when reacting with isocyanates.

-